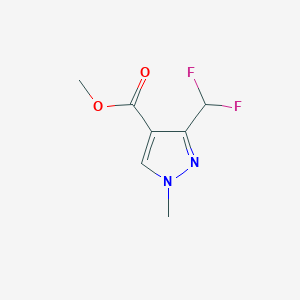
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C8H10F2N2O2. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its pyrazole ring structure, which is substituted with a difluoromethyl group and a methyl group, making it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves the reaction of 4,4-difluoroacetoacetate with triethyl orthoformate and methyl hydrazine. This reaction sequence forms the pyrazole ring and introduces the difluoromethyl and methyl substituents . The reaction conditions often include the use of a Lewis acid catalyst and a fluoride reagent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a sealed environment to prevent contamination and degradation of the compound .
化学反应分析
Types of Reactions: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 3-difluoromethyl-1-methylpyrazole-4-carboxylic acid.
Reduction: Formation of 3-difluoromethyl-1-methylpyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
作用机制
The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells. This leads to the inhibition of fungal growth and proliferation . The difluoromethyl group enhances the compound’s binding affinity to the enzyme, making it a potent inhibitor .
相似化合物的比较
Isopyrazam: Another pyrazole-based fungicide with similar structural features.
Sedaxane: A fungicide with a difluoromethyl group, used in crop protection.
Bixafen: A pyrazole carboxamide fungicide with a similar mode of action.
Uniqueness: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both difluoromethyl and methyl groups on the pyrazole ring provides unique chemical properties that are not commonly found in other similar compounds .
属性
分子式 |
C7H8F2N2O2 |
|---|---|
分子量 |
190.15 g/mol |
IUPAC 名称 |
methyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-3-4(7(12)13-2)5(10-11)6(8)9/h3,6H,1-2H3 |
InChI 键 |
YJQZFIRWILVKCP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















